9-(2-Chloroethyl)-1H-purin-6(9H)-one
Overview
Description
9-(2-Chloroethyl)-1H-purin-6(9H)-one is a chemical compound with the molecular formula C7H6Cl2N4 It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloroethyl)-1H-purin-6(9H)-one typically involves the reaction of 6-chloropurine with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with precise control over temperature and pressure to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
9-(2-Chloroethyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethyl group.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The chloroethyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the chloroethyl group.
Major Products Formed
Substitution Reactions: Products include substituted purines with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the purine ring.
Hydrolysis: The major product is the corresponding alcohol.
Scientific Research Applications
9-(2-Chloroethyl)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(2-Chloroethyl)-1H-purin-6(9H)-one involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can result in the inhibition of key biological pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A precursor in the synthesis of 9-(2-Chloroethyl)-1H-purin-6(9H)-one.
2-Chloroethylamine: Another compound with a chloroethyl group, used in various chemical reactions.
Chlorambucil: A chemotherapy agent with a similar chloroethyl group, used in the treatment of cancer.
Uniqueness
This compound is unique due to its specific structure, which combines the purine ring with a chloroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
9-(2-chloroethyl)-1H-purin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c8-1-2-12-4-11-5-6(12)9-3-10-7(5)13/h3-4H,1-2H2,(H,9,10,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOXTTPHGIBFIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288538 | |
Record name | 9-(2-chloroethyl)-3,9-dihydro-6h-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22247-83-2 | |
Record name | NSC56457 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(2-chloroethyl)-3,9-dihydro-6h-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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